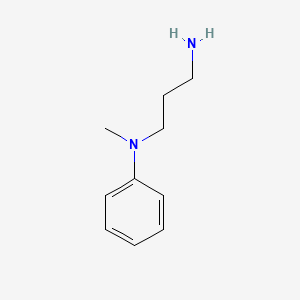

N-(3-Aminopropyl)-N-methylaniline

Descripción general

Descripción

N-(3-Aminopropyl)-N-methylaniline, also known as 3-aminomethylbenzylamine (3-AMBA), is an organic compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid that has a strong odor. It is a derivative of aniline, which is an aromatic amine, and is commonly used as a precursor in the synthesis of a variety of compounds. 3-AMBA has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of some polymers, such as polyvinyl alcohol and polyethylene glycol.

Aplicaciones Científicas De Investigación

Medicine: Photothermal Therapy

N-(3-Aminopropyl)-N-methylaniline: derivatives have been utilized in the development of multifunctional hydrogel patches for synergistic surgery and photothermal therapy . These hydrogels exhibit dynamic interactions like hydrogen bonds and π–π interactions, which confer high stretchability and adhesive strength, mimicking soft wound tissues. The incorporation of polydopamine nanoparticles into the hydrogel matrix endows it with photothermal responsivity, effectively eradicating solid tumors and preventing cancer recurrence in mice models.

Industry: Epoxy and Urethane Reactions

In industrial applications, N-(3-Aminopropyl)-N-methylaniline serves as a versatile building block, particularly in the synthesis of agrochemicals and industrial goods . It acts as a selective catalyst for epoxy and urethane reactions, modifying epoxy resins and preparing polyurethanes, enhancing the adhesion properties of the resin.

Environmental Science: Herbicide Formulation

N-(3-Aminopropyl)-N-methylaniline: is used in agriculture as a component of the BAPMA dicamba salt, a formulation used for effective weed control in dicamba-tolerant soybean and cotton fields . This formulation helps lower volatility risk and provides control over resistant weed species, contributing to sustainable farming practices.

Materials Science: Oncolytic Virus Carrier

In materials science, an N-(3-Aminopropyl)-N-methylaniline derivative, specifically an N-hydroxymethyl acrylamide block copolymer, has been developed as a carrier for oncolytic viruses . This carrier improves the long-term circulation of oncolytic viruses in the body and shows excellent stability for loading viruses, significantly enhancing the anti-tumor effect of oncolytic viruses.

Analytical Chemistry: Electrochemiluminescence

N-(3-Aminopropyl)-N-methylaniline: and its derivatives have been explored as potential coreactants for enhancing electrochemiluminescence (ECL), a process that plays an important role in analytical fields . These compounds can significantly enhance the ECL signal, promoting more production of the coreactant intermediate, which is critical for sensitive ECL bioassays.

Biochemistry: Catalyst for Polymer Reactions

In biochemistry, N-(3-Aminopropyl)-N-methylaniline is used as a catalyst in the production of molded soft polyurethane foams for automotive applications . It is also a building block for viscosity index improvers, demonstrating its versatility in various biochemical applications.

Pharmacology: Intermediate Applications

In pharmacology, N-(3-Aminopropyl)-N-methylaniline is a key intermediate in the synthesis of various pharmaceutical compounds . Its role as a building block facilitates the creation of complex molecules necessary for drug development and other therapeutic applications.

Agriculture: Dicamba-Tolerant Crops

Lastly, in the agricultural sector, N-(3-Aminopropyl)-N-methylaniline is integral to the formulation of herbicides for dicamba-tolerant crops . It provides effective weed control, which is crucial for maintaining crop health and yield.

Mecanismo De Acción

Target of Action

It is known that similar aminosilanes, such as (3-aminopropyl)triethoxysilane (aptes), are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through covalent bonding, leading to changes in the physical and chemical properties of the target surfaces .

Biochemical Pathways

For instance, aminosilanes are involved in the process of silanization, which can affect various biochemical pathways by altering the properties of surfaces .

Pharmacokinetics

The rate and extent of dermal absorption was 2% for an aqueous solution (0.1% w/w active substance in aqueous solution) and 2.5% for in-use dilution (0.025 % w/w active substances in use dilutions) .

Result of Action

Similar compounds are known to alter the properties of surfaces, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of N-(3-Aminopropyl)-N-methylaniline can be influenced by various environmental factors. For instance, similar compounds such as dicamba, which contains N,N-bis(3-aminopropyl)methylamine as (BAPMA) dicamba salt, are known to be affected by factors such as spray drift, volatilization, and tank contamination .

Propiedades

IUPAC Name |

N'-methyl-N'-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHBKYWUOOANEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342015 | |

| Record name | N-(3-Aminopropyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminopropyl)-N-methylaniline | |

CAS RN |

53485-07-7 | |

| Record name | N-(3-Aminopropyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Aminopropyl)-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)